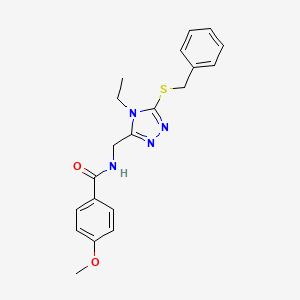
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Green Solvent Replacement
As a result of recent efforts in green solvent selection, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (the main component of the compound) has gained scientific and industrial interest. Sold under the brand name “Rhodiasolv PolarClean,” it is being explored as an alternative to traditional polar aprotic solvents. These solvents are commonly used in chemical processes but can be toxic and environmentally harmful. The compound’s non-toxic nature makes it an attractive candidate for various applications .
Retrosynthetic Approach
Researchers have taken a retrosynthetic approach to identify novel, shorter synthetic routes for this compound. By optimizing the synthesis through base-catalyzed Michael additions, they achieved high purity in a single step. The more advanced synthetic route involves a swift, solvent-free reaction with catalytic amounts of base, making it more sustainable than patented routes .
O- and N-Arylation
The green solvent was successfully applied for O- and N-arylation reactions in SNAr reactions. Solvent recovery was comparable to or better than other green solvents, demonstrating its practical utility in organic synthesis .
Membrane Science
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate shows promise in membrane science. Conventional, toxic polar aprotic solvents are often used in large quantities in this field. The compound offers an alternative that balances performance with environmental considerations .
Solvent Properties
Key solvent properties, including dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts, have been determined. These properties facilitate the adoption of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .
properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-18(13-21-19(25)16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNFOICBYEVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
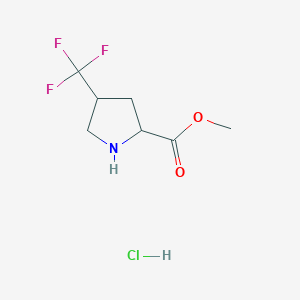

![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2389263.png)
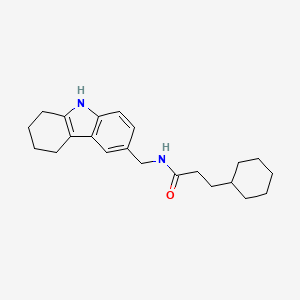
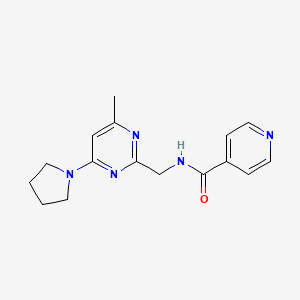
![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389273.png)
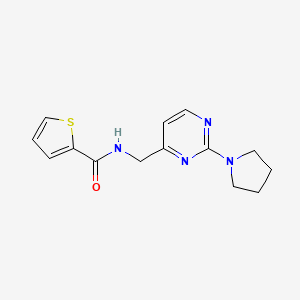
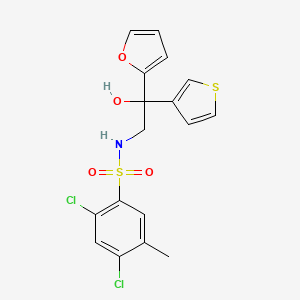
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)
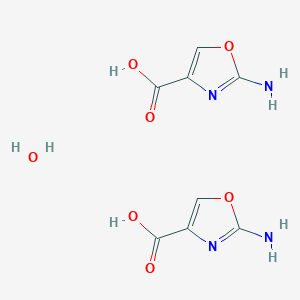
![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)